molecular formula C13H11ClN4O B6154710 7-benzyl-2-chloro-1-methyl-6,7-dihydro-1H-purin-6-one CAS No. 140379-24-4

7-benzyl-2-chloro-1-methyl-6,7-dihydro-1H-purin-6-one

Cat. No.: B6154710
CAS No.: 140379-24-4
M. Wt: 274.7
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Description

7-benzyl-2-chloro-1-methyl-6,7-dihydro-1H-purin-6-one is a heterocyclic compound that belongs to the purine family It is characterized by the presence of a benzyl group at the 7th position, a chlorine atom at the 2nd position, and a methyl group at the 1st position of the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-2-chloro-1-methyl-6,7-dihydro-1H-purin-6-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as purine derivatives.

    Benzylation: The benzyl group is introduced at the 7th position through benzylation reactions, often using benzyl chloride in the presence of a base like sodium hydride.

    Methylation: The methyl group is added at the 1st position using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-benzyl-2-chloro-1-methyl-6,7-dihydro-1H-purin-6-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form dihydro derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Formation of amine or thiol derivatives.

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of dihydro derivatives.

    Hydrolysis: Formation of carboxylic acids or alcohols.

Scientific Research Applications

7-benzyl-2-chloro-1-methyl-6,7-dihydro-1H-purin-6-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and antimicrobial agent.

    Biological Research: Used as a probe to study enzyme interactions and receptor binding.

    Pharmaceuticals: Investigated for its potential use in drug development and as a pharmacophore in designing new therapeutic agents.

    Industrial Applications: Utilized in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 7-benzyl-2-chloro-1-methyl-6,7-dihydro-1H-purin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    7-benzyl-2-chloro-1-methyl-1H-purin-6-one: Similar structure but lacks the dihydro moiety.

    2-chloro-1-methyl-6,7-dihydro-1H-purin-6-one: Lacks the benzyl group.

    7-benzyl-1-methyl-6,7-dihydro-1H-purin-6-one: Lacks the chlorine atom.

Uniqueness

7-benzyl-2-chloro-1-methyl-6,7-dihydro-1H-purin-6-one is unique due to the combination of its benzyl, chlorine, and methyl groups, which confer specific chemical and biological properties. This unique structure allows it to interact with different molecular targets and exhibit distinct biological activities compared to its analogs.

Properties

CAS No.

140379-24-4

Molecular Formula

C13H11ClN4O

Molecular Weight

274.7

Purity

95

Origin of Product

United States

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